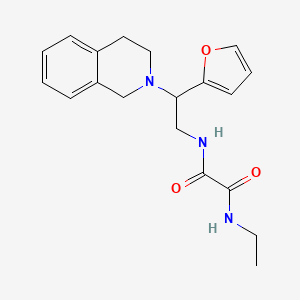
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxalamides and has shown promising results in various scientific research studies.
科学的研究の応用
Bioreductive Pro-drug System
5-Substituted isoquinolin-1-ones and their derivatives have been explored for their potential as bioreductively activated pro-drug systems. These compounds are designed for selective release of therapeutic drugs in hypoxic solid tumors, leveraging the nitrofuranylmethyl group for biomimetic reduction and drug release. This approach could be relevant for cancer treatment strategies seeking targeted drug delivery and activation within the tumor microenvironment (Berry et al., 1997).
Therapeutic Agents
Derivatives of N-containing heterocycles, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, have been synthesized and characterized for their potential as therapeutic agents. These compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting a wide range of possible medical applications beyond oncology (Bonilla-Castañeda et al., 2022).
Antihypertensive Agents
2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents, showing significant in vitro binding affinities and antihypertensive activity in vivo. This highlights the potential of dihydroisoquinoline derivatives in cardiovascular drug development (Campbell et al., 1988).
Analgesic Activity Enhancement
The bioisosteric replacement methodology applied to N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has shown that isosteric heterocycle substitution can significantly increase analgesic activity, particularly in the case of 3-pyridine derivatives. This strategy may be useful for designing new analgesics with enhanced efficacy (Украинец et al., 2016).
Anti-inflammatory and Cytotoxic Evaluation
Furan-2-yl-4-phenoxyquinoline derivatives have been synthesized and assessed for their anti-inflammatory and cytotoxic properties, identifying compounds with potent activity against beta-glucuronidase release and lysozyme release, suggesting their potential as anti-inflammatory agents (Chen et al., 2006).
特性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-20-18(23)19(24)21-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)13-22/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSYRGSUAKMNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

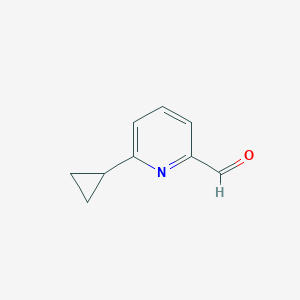
![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)
amine hydrochloride](/img/structure/B2397789.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)
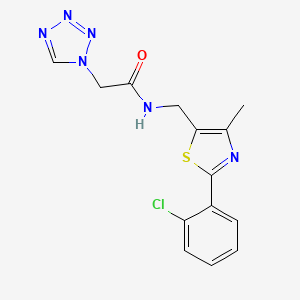
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
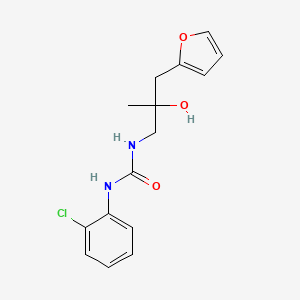
![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
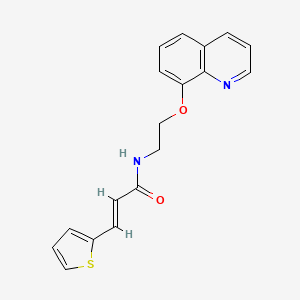
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)